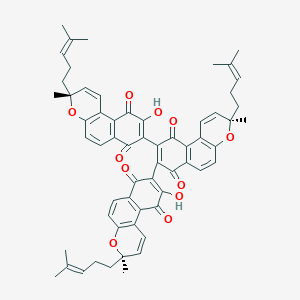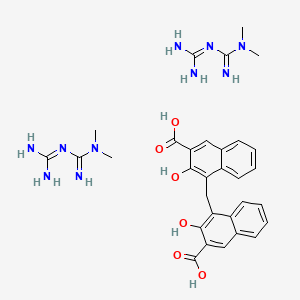
Metformin embonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metformin embonate is a salt form of metformin, a widely used anti-diabetic medication. Metformin is a biguanide anti-hyperglycemic agent that works by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . This compound is specifically used for its improved solubility and stability compared to other forms of metformin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of metformin embonate involves the reaction of metformin with embonic acid. The synthetic route typically includes dissolving metformin in a suitable solvent, followed by the addition of embonic acid under controlled temperature and pH conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, and the resulting this compound is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Metformin embonate undergoes various chemical reactions, including:
Oxidation: Metformin can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions of metformin are less common but can occur under certain conditions.
Substitution: Metformin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of metformin can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of substituted biguanides .
Scientific Research Applications
Metformin embonate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of biguanide chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Widely used in the treatment of type 2 diabetes mellitus and studied for its potential benefits in other metabolic disorders.
Industry: Employed in the formulation of pharmaceutical products due to its improved solubility and stability.
Mechanism of Action
Metformin embonate exerts its effects through several mechanisms:
Decreasing Hepatic Glucose Production: Metformin inhibits gluconeogenesis in the liver, reducing glucose production.
Increasing Insulin Sensitivity: Enhances the sensitivity of peripheral tissues to insulin, promoting glucose uptake.
Activation of AMPK Pathway: Metformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Inhibition of Mitochondrial Respiration: Metformin inhibits mitochondrial complex I, reducing ATP production and increasing AMP levels, which in turn activates AMPK.
Comparison with Similar Compounds
Metformin embonate is compared with other biguanide compounds such as:
Phenformin: Another biguanide with similar anti-diabetic properties but higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Metformin Hydrochloride: The most commonly used form of metformin, with similar pharmacological effects but different solubility and stability profiles.
This compound stands out due to its improved solubility and stability, making it a preferred choice in certain pharmaceutical formulations .
Properties
CAS No. |
34461-22-8 |
|---|---|
Molecular Formula |
C31H38N10O6 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C23H16O6.2C4H11N5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-9(2)4(7)8-3(5)6/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*1-2H3,(H5,5,6,7,8) |
InChI Key |
ORKWMXWNOBMAJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.CN(C)C(=N)N=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)



![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)
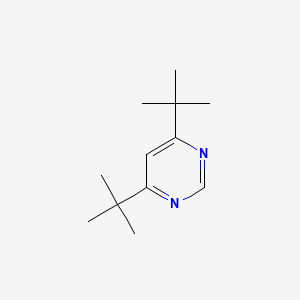
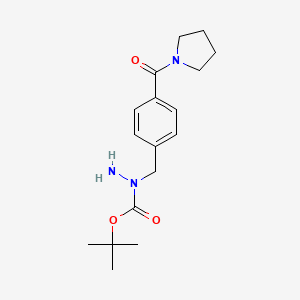
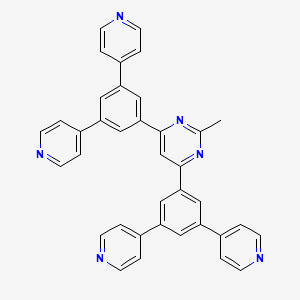
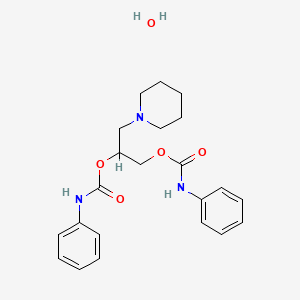
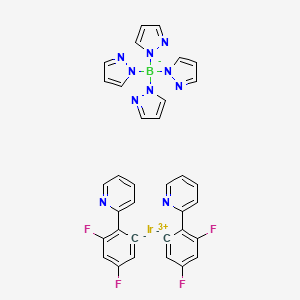
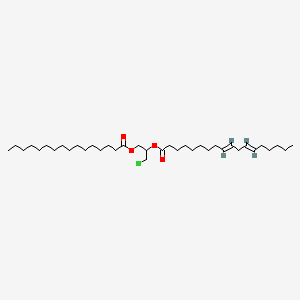
![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
